
1-Methoxycyclooctene
Descripción general
Descripción
1-Methoxycyclooctene is an organic compound with the molecular formula C9H16O. It is a cyclic ether with a methoxy group attached to a cyclooctene ring.
Métodos De Preparación
1-Methoxycyclooctene can be synthesized through several methods. One common approach involves the reaction of cyclooctene with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the cyclooctene is converted to this compound through an electrophilic addition mechanism . Another method involves the ring-opening metathesis polymerization (ROMP) of cyclooctene followed by functionalization with a methoxy group .
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
1-Methoxycyclooctene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields epoxides, while reduction with LiAlH4 produces alcohols .
Aplicaciones Científicas De Investigación
1-Methoxycyclooctene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with unique properties.
Biomedical Research: This compound derivatives are explored for their potential in drug delivery systems and as bioorthogonal reagents in chemical biology.
Mecanismo De Acción
The mechanism of action of 1-methoxycyclooctene in chemical reactions involves its ability to act as both an electrophile and a nucleophile. The methoxy group can donate electron density, making the compound reactive towards electrophilic addition and substitution reactions. In polymerization reactions, the compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique properties .
Comparación Con Compuestos Similares
1-Methoxycyclooctene can be compared to other cyclic ethers and alkenes, such as:
Cyclooctene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Cyclooctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclooctanone: An oxidized form of cyclooctene, used in different types of chemical reactions.
The presence of the methoxy group in this compound makes it unique, providing distinct reactivity and enabling its use in a wider range of applications compared to its analogs .
Propiedades
IUPAC Name |
(1E)-1-methoxycyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACILBBCPMXTKX-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454536 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50438-51-2 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-methoxycyclooctene interact with acids during hydrolysis, and what is unique about its reaction mechanism?
A1: this compound undergoes hydrolysis in the presence of acids like perchloric acid, hydrochloric acid, and even weaker carboxylic acids. [] Research suggests that, unlike typical vinyl ether hydrolysis, the proton transfer from the acid to the β-carbon of this compound might be reversible and not the rate-determining step. This was supported by kinetic isotope effects and the absence of deuterium incorporation into the substrate during experiments in deuterated solutions. []
Q2: How does this compound react differently with sultene 1 under Lewis acid catalysis compared to other cyclic alkenes?
A2: While this compound reacts with sultene 1 in the presence of Lewis acids to form thiiranes diastereoselectively, similar to other cyclic alkenes, it can also yield an unexpected insertion product. [] This unique reactivity provides valuable insights into the mechanism of the sulfur-transfer process involving sultenes and cyclic alkenes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
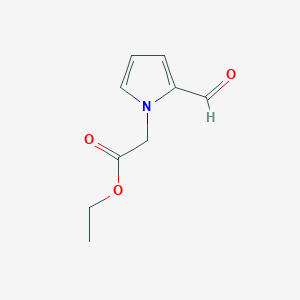
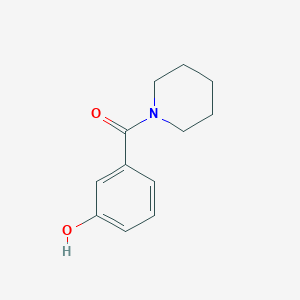
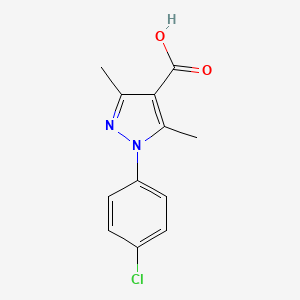


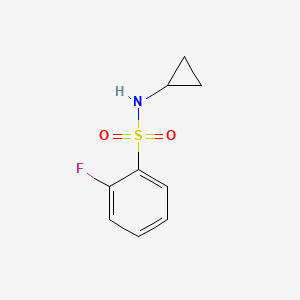

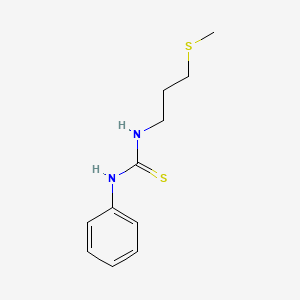



![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)


